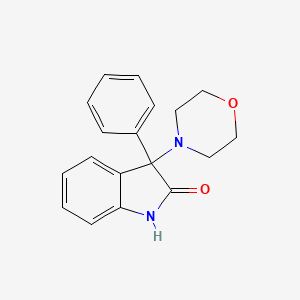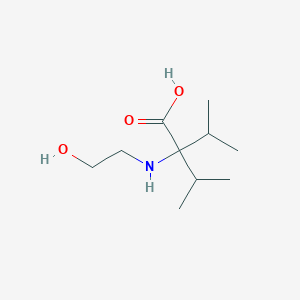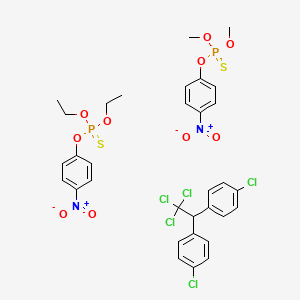
2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid is a compound that combines a pyrrolidine ring with an alkyl chain and a benzenesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid typically involves the following steps:
Formation of 2-Ethyl-5-pentylpyrrolidine: This can be achieved through the reaction of 2-ethylpyrrolidine with pentyl bromide under basic conditions.
Sulfonation: The resulting 2-Ethyl-5-pentylpyrrolidine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the alkyl chain.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethylpyrrolidine: Lacks the pentyl chain and sulfonic acid group.
4-Methylbenzenesulfonic acid: Lacks the pyrrolidine ring and alkyl chain.
Pentylpyrrolidine: Lacks the ethyl group and sulfonic acid group.
Uniqueness
2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid is unique due to its combination of a pyrrolidine ring, an alkyl chain, and a benzenesulfonic acid group
Properties
CAS No. |
61824-04-2 |
|---|---|
Molecular Formula |
C18H31NO3S |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H23N.C7H8O3S/c1-3-5-6-7-11-9-8-10(4-2)12-11;1-6-2-4-7(5-3-6)11(8,9)10/h10-12H,3-9H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
LDIQHUKBVBGPGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(N1)CC.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14559314.png)



![Ethyl [bis(octyloxy)phosphoryl]carbamate](/img/structure/B14559336.png)


![2-[(Trimethylsilyl)oxy]octahydro-1H-1,3,2-benzodiazaphosphole](/img/structure/B14559355.png)
![N-[3-(2,5-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14559357.png)
![N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B14559359.png)


